molecular formula C9H13NO2S B169537 3-Propylbenzenesulfonamide CAS No. 196107-64-9

3-Propylbenzenesulfonamide

Cat. No.: B169537
CAS No.: 196107-64-9
M. Wt: 199.27 g/mol
InChI Key: URRAWPBGQJUEGS-UHFFFAOYSA-N
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Description

3-Propylbenzenesulfonamide is an organic compound with the molecular formula C9H13NO2S. It is a member of the sulfonamide family, which are compounds containing the sulfonamide functional group attached to a benzene ring. This compound is known for its applications in various fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Propylbenzenesulfonamide can be synthesized through several methods. One common approach involves the sulfonation of 3-propylbenzene with chlorosulfonic acid, followed by the reaction with ammonia to form the sulfonamide. The reaction conditions typically require controlled temperatures and the use of solvents to facilitate the reaction.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and reactors allows for precise control over reaction parameters, leading to efficient production.

Chemical Reactions Analysis

Types of Reactions: 3-Propylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Conditions may involve the use of strong acids or bases, depending on the desired substitution.

Major Products:

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted benzenesulfonamides.

Scientific Research Applications

3-Propylbenzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents.

    Industry: It is utilized in the production of polymers and other materials.

Mechanism of Action

The mechanism of action of 3-propylbenzenesulfonamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with metabolic pathways, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

    Benzenesulfonamide: Lacks the propyl group, leading to different chemical properties.

    Toluene-4-sulfonamide: Contains a methyl group instead of a propyl group.

    Sulfanilamide: A well-known sulfonamide with significant medicinal applications.

Uniqueness: 3-Propylbenzenesulfonamide is unique due to the presence of the propyl group, which can influence its reactivity and interactions with other molecules. This structural difference can lead to distinct properties and applications compared to other sulfonamides.

Properties

IUPAC Name

3-propylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S/c1-2-4-8-5-3-6-9(7-8)13(10,11)12/h3,5-7H,2,4H2,1H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URRAWPBGQJUEGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=CC=C1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00593003
Record name 3-Propylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00593003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

196107-64-9
Record name 3-Propylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00593003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-propylbenzene-1-sulfonamide
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